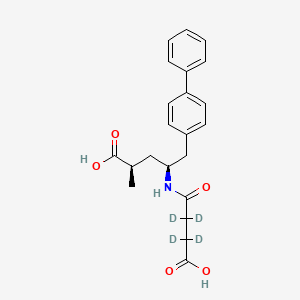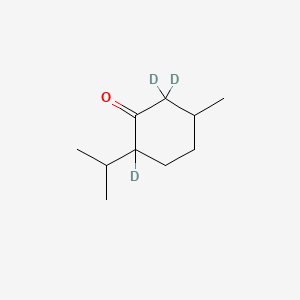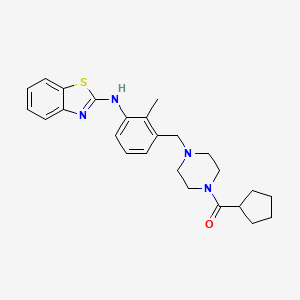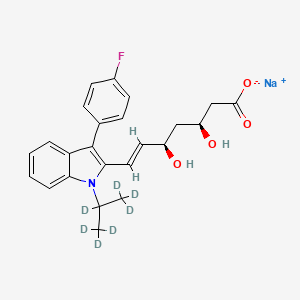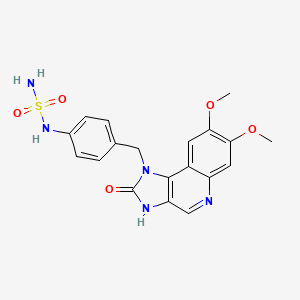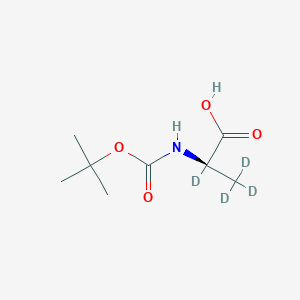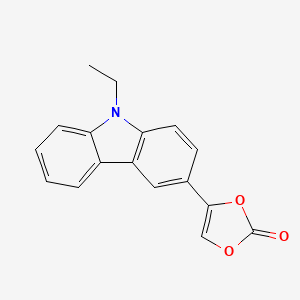
(rac)-1-Hydroxy Ketorolac Methyl Ester-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(rac)-1-Hydroxy Ketorolac Methyl Ester-d3 is a deuterated derivative of Ketorolac, a nonsteroidal anti-inflammatory drug (NSAID). This compound is used in scientific research to study the pharmacokinetics and metabolism of Ketorolac. The deuterium labeling helps in tracing the compound in biological systems using mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (rac)-1-Hydroxy Ketorolac Methyl Ester-d3 typically involves the deuteration of Ketorolac followed by esterification. The process begins with the preparation of deuterated Ketorolac, which is then reacted with methanol in the presence of an acid catalyst to form the methyl ester. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and catalysts. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.
化学反応の分析
Types of Reactions
(rac)-1-Hydroxy Ketorolac Methyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted ester derivatives.
科学的研究の応用
(rac)-1-Hydroxy Ketorolac Methyl Ester-d3 is used in various scientific research applications, including:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the biotransformation of Ketorolac.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Ketorolac.
Industry: Utilized in the development of new NSAID formulations and in quality control processes.
作用機序
The mechanism of action of (rac)-1-Hydroxy Ketorolac Methyl Ester-d3 involves its conversion to Ketorolac in the body. Ketorolac inhibits the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting COX enzymes, Ketorolac reduces inflammation, pain, and fever. The deuterium labeling does not alter the mechanism of action but allows for easier tracking in biological systems.
類似化合物との比較
Similar Compounds
Ketorolac: The non-deuterated form of the compound.
Ketorolac Tromethamine: A salt form of Ketorolac used for its enhanced solubility.
(rac)-1-Hydroxy Ketorolac: The non-deuterated hydroxyl derivative.
Uniqueness
(rac)-1-Hydroxy Ketorolac Methyl Ester-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make the compound more stable and allow for precise tracking using mass spectrometry. This makes it a valuable tool in pharmacokinetic and metabolic studies.
特性
分子式 |
C16H15NO4 |
|---|---|
分子量 |
288.31 g/mol |
IUPAC名 |
trideuteriomethyl 5-benzoyl-1-hydroxy-2,3-dihydropyrrolizine-1-carboxylate |
InChI |
InChI=1S/C16H15NO4/c1-21-15(19)16(20)9-10-17-12(7-8-13(16)17)14(18)11-5-3-2-4-6-11/h2-8,20H,9-10H2,1H3/i1D3 |
InChIキー |
BVOPXASBFYEPRL-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC(=O)C1(CCN2C1=CC=C2C(=O)C3=CC=CC=C3)O |
正規SMILES |
COC(=O)C1(CCN2C1=CC=C2C(=O)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


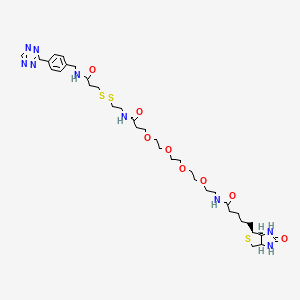
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12417153.png)
